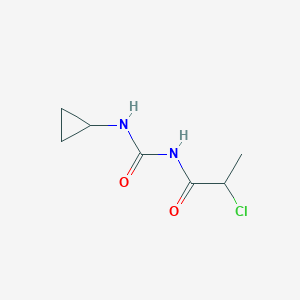

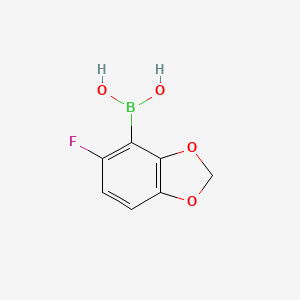

![molecular formula C26H25N3O4 B2885968 1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954589-47-0](/img/structure/B2885968.png)

1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea, also known as BBDU, is a chemical compound that has gained significant attention in the field of scientific research. BBDU is a urea derivative that has been synthesized through a multi-step process. It has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Anticancer Activity

The core structure of this compound, particularly the benzo[d][1,3]dioxol-5-yl moiety, has been utilized in the design and synthesis of new anticancer agents. These agents have shown promising activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound’s ability to induce cell cycle arrest and apoptosis makes it a valuable template for developing more potent analogs with improved anticancer properties.

Antimicrobial Agents

Derivatives of benzo[d][1,3]dioxol-5-yl have been synthesized and evaluated for their antimicrobial properties. Some compounds in this class have exhibited significant antifungal and antibacterial activities, making them potential candidates for treating infectious diseases .

Biochemical Research

In biochemical research, the compound’s derivatives have been used to study the structure-activity relationships of indole anticancer molecules. This research contributes to a deeper understanding of how these compounds interact with biological targets and how their structures can be modified to enhance their efficacy .

Pharmacological Applications

The pharmacological potential of this compound extends to its use as a modulator of ATP-binding cassette transporters, which are crucial in the treatment of cystic fibrosis . By influencing these transporters, the compound can help in managing the symptoms and progression of this genetic disorder.

Organic Synthesis

In the field of organic synthesis, the compound serves as a precursor for creating novel organoselenium compounds. These compounds have applications in various domains, including catalysis, semiconducting materials, and as ligands in chemistry .

Medicinal Chemistry

The compound’s framework is integral to the synthesis of bioactive molecules with a wide range of therapeutic properties. It is particularly important in the development of new drugs with antitumor, anti-inflammatory, and antidepressant activities .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indoles bearing 3-n-fused heteroaryl moieties, have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

For instance, it might affect the p53 pathway, which plays a crucial role in controlling the cell cycle and apoptosis .

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . These effects could potentially lead to the inhibition of tumor growth.

properties

IUPAC Name |

1-benzhydryl-3-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c30-24-13-18(16-29(24)21-11-12-22-23(14-21)33-17-32-22)15-27-26(31)28-25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,14,18,25H,13,15-17H2,(H2,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWOMBVFAQRVDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

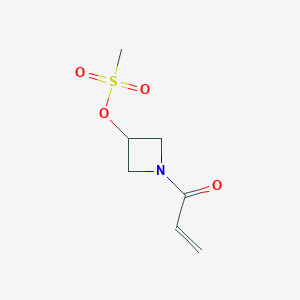

![2-Chloro-N-[[1-(3,5-dimethoxyphenyl)tetrazol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2885885.png)

![2-(4-Butoxyphenyl)-4-[(3-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2885895.png)

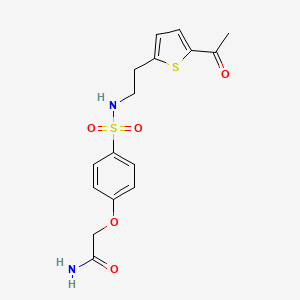

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2885896.png)

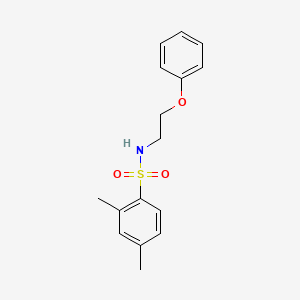

![9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2885897.png)

![N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2885901.png)

![2-Chloro-5-[1-(3-chloropyridin-2-yl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2885907.png)